CH5138303

説明

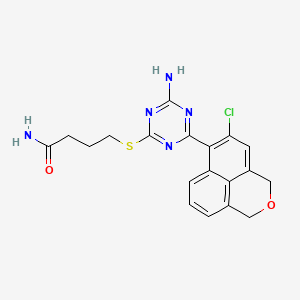

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGHQZSTZWNWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CH5138303 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By targeting the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins. This targeted degradation of oncoproteins inhibits key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer. This guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and pathways.

Introduction to Hsp90 and Its Role in Cancer

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a diverse array of "client" proteins, many of which are key components of signal transduction pathways that regulate cell growth, proliferation, and survival.[1] In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated, overexpressed, or otherwise aberrant oncoproteins that drive malignant transformation.[1] By chaperoning these oncoproteins, Hsp90 enables cancer cells to withstand various cellular stresses and evade apoptosis. This reliance of cancer cells on Hsp90 makes it an attractive target for therapeutic intervention.

This compound: A Potent Hsp90 Inhibitor

This compound is a synthetic, orally active small molecule that exhibits high-affinity binding to the N-terminal domain of Hsp90α.[2][3] This binding competitively inhibits the ATPase activity of Hsp90, which is essential for its chaperone function.[1]

Binding Affinity and In Vitro Potency

Quantitative analysis has demonstrated the high potency of this compound.

| Parameter | Value | Assay | Reference |

| Kd (Hsp90α) | 0.48 nM | Cell-free assay | [3] |

| Kd (N-terminal Hsp90α) | 0.52 nM | - | [2] |

| IC50 (HCT116 colorectal cancer) | 98 nM (0.098 µM) | Cytotoxicity assay | [2][3] |

| IC50 (NCI-N87 gastric cancer) | 66 nM (0.066 µM) | Cytotoxicity assay | [2][3] |

In Vivo Efficacy

Preclinical studies have demonstrated the anti-tumor efficacy of this compound in vivo.

| Model | Dosage | Administration | Key Findings | Reference |

| NCI-N87 gastric cancer xenograft (mice) | 50 mg/kg | Oral (p.o.), once daily for 11 days | Potent antitumor efficacy with a tumor growth inhibition (TGI) of 136% and a median effective dose (ED50) of 3.9 mg/kg without significant loss of body weight. | [2][3] |

Mechanism of Action: Destabilization of Hsp90 Client Proteins

The primary mechanism of action of this compound is the induction of proteasomal degradation of Hsp90 client proteins.[4] By inhibiting Hsp90's ATPase activity, this compound locks the chaperone in a conformation that is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of its associated client proteins.

Key Hsp90 Client Proteins in Cancer

A wide range of oncoproteins are dependent on Hsp90 for their stability and function. The degradation of these proteins upon treatment with Hsp90 inhibitors like this compound underlies their anti-cancer activity. Key client proteins include:

-

Receptor Tyrosine Kinases: EGFR, HER2

-

Signaling Kinases: AKT, RIP, Bcr-Abl[5]

-

Cell Cycle Regulators

-

Transcription Factors

The degradation of these client proteins disrupts critical cancer-driving signaling pathways.

Impact on Downstream Signaling Pathways

By promoting the degradation of key signaling molecules, this compound effectively shuts down pro-survival and proliferative signaling cascades within cancer cells.

-

PI3K/AKT Pathway: The degradation of client proteins such as AKT, a central node in this pathway, leads to the inhibition of downstream signaling, resulting in decreased cell survival and proliferation.

-

MAPK Pathway: The destabilization of receptor tyrosine kinases like EGFR and HER2, as well as downstream kinases, disrupts the MAPK signaling cascade, which is critical for cell growth and division.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Hsp90 inhibitors like this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Cell Culture: Culture HCT116 and NCI-N87 cells according to the supplier's instructions.

-

Cell Seeding: Suspend cells in the appropriate medium and add them to 96-well plates.

-

Drug Treatment: Add solutions containing various concentrations of this compound to the wells.

-

Incubation: Culture the cells at 37°C in a 5% CO2 incubator for 4 days.[3]

-

Viability Assessment: Add Cell Counting Kit-8 solution to each well and measure the absorbance at 450 nm using a microplate reader.[3]

-

Calculation: Calculate the antiproliferative activity using the formula: (1 - T/C) x 100 (%), where T is the absorbance of drug-treated cells and C is the absorbance of untreated control cells. Calculate IC50 values using appropriate software.[3]

Hsp90 Binding Affinity Assay (Surface Plasmon Resonance)

This protocol measures the binding affinity (Kd) of this compound to Hsp90α.

-

Instrument and Conditions: Perform measurements on a Biacore2000 instrument at 25°C with a flow rate of 30 μL/min.[3]

-

Buffer: Use 50 mM Tris-based saline (pH 7.6), 0.005% Tween20, and 1% DMSO.[3]

-

Immobilization: Couple biotinylated N-terminal Hsp90α (amino acids 9-236) to a streptavidin-coated sensor chip to a density of approximately 2000 response units (RU).[3]

-

Binding Analysis: Inject various concentrations of this compound over the sensor chip and measure the binding response.

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (Kd).

Western Blotting for Client Protein Degradation

This protocol is used to visualize the degradation of Hsp90 client proteins following treatment with this compound.

-

Cell Treatment: Treat cancer cells with this compound at various concentrations and for different time points.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.[6]

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., AKT, HER2, EGFR) and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

Immunoprecipitation of Hsp90-Client Protein Complexes

This protocol can be used to confirm the interaction between Hsp90 and its client proteins and to assess how this compound affects this interaction.

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against Hsp90 or a specific client protein.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the expected client proteins.

Conclusion

This compound is a potent Hsp90 inhibitor that exerts its anti-cancer effects by disrupting the chaperone's function, leading to the degradation of a multitude of oncoproteins. This targeted degradation of key drivers of malignancy results in the inhibition of critical signaling pathways and ultimately induces cancer cell death. The in-depth understanding of its mechanism of action, supported by robust preclinical data, positions this compound as a promising therapeutic agent for further investigation in the treatment of various cancers. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further explore the intricate molecular interactions and cellular consequences of Hsp90 inhibition by this compound.

References

- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hsp90 cleavage by an oxidative stress leads to its client proteins degradation and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

CH5138303: A Technical Overview of a Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH5138303 is a potent, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of oncogenic client proteins. This targeted degradation of key drivers of tumor growth and survival has positioned this compound as a compound of interest in preclinical cancer research. This document provides a comprehensive technical overview of the function, mechanism of action, and available preclinical data for this compound.

Introduction to Hsp90 and its Role in Oncology

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It is responsible for the conformational maturation, stability, and activity of a diverse group of "client" proteins, many of which are integral components of oncogenic signaling pathways. In cancer cells, which are often characterized by a high degree of protein misfolding and a reliance on mutated or overexpressed signaling proteins, the demand for Hsp90 function is significantly elevated. This dependency makes Hsp90 an attractive target for cancer therapy.

Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. This pleiotropic effect allows for the simultaneous disruption of multiple oncogenic signaling cascades, offering a potential therapeutic strategy to overcome the robustness and redundancy of cancer cell signaling networks.

This compound: Mechanism of Action

This compound is a potent inhibitor of Hsp90. It exerts its function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90α.[1] This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for client protein activation and stabilization. Consequently, Hsp90 client proteins are targeted for ubiquitination and subsequent degradation by the proteasome.

One of the key client proteins affected by Hsp90 inhibition is the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. By inducing the degradation of EGFR, this compound effectively downregulates these critical oncogenic signaling cascades. Other important Hsp90 client proteins implicated in cancer include HER2, AKT, and others, which are also likely to be destabilized by this compound.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Kd) | 0.48 nM | - | Cell-free Hsp90α assay | [1] |

| IC50 | 98 nM | HCT116 (Colorectal Cancer) | Cell Growth Inhibition | [1] |

| IC50 | 66 nM | NCI-N87 (Gastric Cancer) | Cell Growth Inhibition | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Efficacy | Reference |

| Human NCI-N87 gastric cancer xenograft in mice | 50 mg/kg, oral administration | Potent antitumor efficacy | [1] |

Table 3: Client Protein Degradation

| Client Protein | Cell Line | Effect | Method | Reference |

| EGFR | NCI-N87 | Reduction in protein level | Western Blotting | [1] |

Signaling Pathways and Experimental Workflows

Hsp90 Inhibition and Downstream Signaling

The following diagram illustrates the mechanism of action of this compound in the context of the Hsp90 chaperone cycle and its impact on a representative client protein, EGFR, and its downstream signaling pathways.

Caption: Mechanism of Hsp90 inhibition by this compound, leading to EGFR degradation.

Experimental Workflow for In Vitro Cell Growth Inhibition Assay

The following diagram outlines the typical workflow for determining the IC50 value of this compound in cancer cell lines.

Caption: Workflow for determining the in vitro antiproliferative activity of this compound.

Experimental Protocols

In Vitro Cell Growth Inhibition Assay[1]

-

Cell Lines: HCT116 (colorectal carcinoma) and NCI-N87 (gastric carcinoma) cell lines are cultured according to the supplier's instructions.

-

Procedure:

-

Cells are harvested and suspended in the appropriate culture medium.

-

The cell suspension is added to 96-well microplates.

-

Solutions of this compound at various concentrations are added to the wells.

-

The plates are incubated for 4 days at 37°C in a humidified atmosphere with 5% CO2.

-

Following the incubation period, a Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Absorbance at 450 nm is measured using a microplate reader.

-

-

Data Analysis: The percentage of antiproliferative activity is calculated using the formula: (1 - T/C) x 100, where T is the absorbance of the drug-treated cells and C is the absorbance of the untreated control cells. The 50% inhibition concentration (IC50) values are then calculated from the dose-response curves.

Western Blotting for EGFR Protein Levels (General Protocol)

-

Cell Lysis: NCI-N87 cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for EGFR. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system. The intensity of the bands is quantified using densitometry software.

Clinical Development Status

As of the latest available information, there is no publicly disclosed data from clinical trials specifically investigating this compound. The development status of this compound beyond preclinical studies is not currently known.

Conclusion

This compound is a potent and orally active Hsp90 inhibitor that has demonstrated significant antitumor activity in preclinical models of cancer. Its mechanism of action, involving the disruption of the Hsp90 chaperone machinery and subsequent degradation of key oncoproteins, provides a strong rationale for its investigation as a potential cancer therapeutic. Further studies are required to elucidate the full spectrum of its client protein degradation profile and to determine its potential for clinical development.

References

In-Depth Technical Guide: A Representative Hsp90 Client Protein Profile for the Inhibitor CH5138303

Disclaimer: As of November 2025, a comprehensive, quantitative client protein profile specifically for the Hsp90 inhibitor CH5138303 has not been made publicly available in peer-reviewed literature. This guide provides a representative Hsp90 client protein profile based on extensive data from studies on other potent N-terminal Hsp90 inhibitors in relevant cancer cell lines. The principles of Hsp90 inhibition and the resulting degradation of client proteins are highly conserved, making this a valuable resource for researchers working with this compound.

Introduction to this compound and Hsp90 Inhibition

This compound is a potent, orally active inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous signaling proteins, many of which are implicated in cancer progression. By binding to the N-terminal ATP pocket of Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitin-proteasome-mediated degradation of its "client" proteins. This simultaneous disruption of multiple oncogenic pathways makes Hsp90 an attractive target for cancer therapy. This compound has demonstrated potent anti-proliferative activity in cancer cell lines such as HCT116 (colorectal carcinoma) and NCI-N87 (gastric carcinoma).

This guide offers a detailed look at the expected downstream effects of Hsp90 inhibition by compounds like this compound, including a representative quantitative client protein profile, detailed experimental protocols for identifying such clients, and diagrams of the associated cellular pathways and workflows.

Representative Quantitative Hsp90 Client Protein Profile

The following tables summarize quantitative proteomics data from studies of N-terminal Hsp90 inhibitors in cancer cells. This data is representative of the changes expected upon treatment with this compound.

Proteins Down-Regulated by Hsp90 Inhibition (Potential Client Proteins)

| Protein Name | Gene Name | Function | Representative Log2 Fold Change |

| Cyclin-dependent kinase 1 | CDK1 | Cell cycle regulation | -1.58 |

| Cyclin-dependent kinase 4 | CDK4 | Cell cycle regulation | -1.21 |

| Polo-like kinase 1 | PLK1 | Mitotic progression | -1.15 |

| Epidermal growth factor receptor | EGFR | Signal transduction, proliferation | -1.05 |

| HER2/neu | ERBB2 | Signal transduction, proliferation | -1.32 |

| RAF proto-oncogene serine/threonine-protein kinase | RAF1 | MAPK signaling pathway | -1.89 |

| Serine/threonine-protein kinase Akt | AKT1 | Survival, proliferation | -1.12 |

| Hypoxia-inducible factor 1-alpha | HIF1A | Angiogenesis, metabolism | -1.45 |

| Telomerase reverse transcriptase | TERT | Limitless replicative potential | -0.98 |

| Mutant p53 | TP53 | Oncogenic gain-of-function | -1.25 |

Proteins Up-Regulated by Hsp90 Inhibition (Heat Shock Response)

| Protein Name | Gene Name | Function | Representative Log2 Fold Change |

| Heat shock protein 70 | HSPA1A/HSPA1B | Chaperone, stress response | +2.15 |

| Heat shock protein 27 | HSPB1 | Chaperone, apoptosis regulation | +1.87 |

| Heat shock cognate 71 kDa protein | HSPA8 | Chaperone, protein folding | +1.23 |

Mandatory Visualizations

Hsp90 Inhibition Signaling Pathway

Caption: Hsp90 inhibition by this compound blocks the chaperone cycle, leading to client protein degradation and induction of the heat shock response via HSF1.

Experimental Workflow for Client Protein Identification

Caption: A typical quantitative proteomics workflow using SILAC to identify Hsp90 client proteins affected by an inhibitor.

Experimental Protocols

Cell Culture and Hsp90 Inhibitor Treatment

-

Cell Lines: HCT116 (human colorectal carcinoma) and NCI-N87 (human gastric carcinoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

SILAC Labeling (for quantitative proteomics): For SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiments, cells are cultured for at least five passages in SILAC RPMI-1640 medium lacking lysine and arginine. The medium is supplemented with either "light" (unlabeled) L-lysine and L-arginine or "heavy" (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine) isotopes.

-

This compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound at the desired concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO). The treatment duration is typically 24 hours to observe significant client protein degradation.

Quantitative Mass Spectrometry (SILAC-based)

-

Cell Lysis: After treatment, "light" (control) and "heavy" (this compound-treated) cells are washed with ice-cold PBS, scraped, and combined at a 1:1 ratio. The cell pellet is lysed in a urea-based buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, with protease and phosphatase inhibitors). Lysates are sonicated to shear DNA and cleared by centrifugation.

-

Protein Digestion: Protein concentration is determined (e.g., by BCA assay). Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide. The sample is then diluted to reduce the urea concentration, and proteins are digested overnight with sequencing-grade trypsin.

-

Peptide Cleanup: Digested peptides are acidified and desalted using a C18 solid-phase extraction column.

-

LC-MS/MS Analysis: Peptides are separated by reverse-phase liquid chromatography (LC) on a nano-flow HPLC system and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

Data Analysis: Raw mass spectrometry data are processed using software such as MaxQuant. Peptides are identified by searching the MS/MS spectra against a human protein database. The relative abundance of proteins is determined by calculating the ratio of the intensities of "heavy" to "light" peptide pairs.

Western Blotting for Client Protein Validation

-

Protein Extraction: Cells are treated with this compound as described above. After treatment, cells are washed with PBS and lysed in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies against the target proteins (e.g., EGFR, Akt, CDK4, Hsp70) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities can be quantified using densitometry software.

Conclusion

While a specific and comprehensive client protein profile for this compound is not yet available, the data and protocols presented in this guide offer a robust framework for understanding and investigating its mechanism of action. The inhibition of Hsp90 by this compound is expected to lead to the degradation of a wide array of oncoproteins, particularly kinases and transcription factors, while simultaneously inducing a cytoprotective heat shock response. The experimental methods detailed herein provide a clear path for researchers to identify and validate the specific client protein profile of this compound in their own cellular models of interest, thereby advancing the development of this promising anti-cancer agent.

The Discovery and Synthesis of CH5138303: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.

Introduction

Heat Shock Protein 90 (Hsp90) has emerged as a critical target in oncology.[1] As a molecular chaperone, Hsp90 plays a vital role in the conformational maturation and stability of a wide array of client proteins, many of which are oncoproteins that drive tumor growth and survival.[1][2] These client proteins include receptor tyrosine kinases, signaling kinases, and transcription factors.[2] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity state for inhibitors, providing a therapeutic window for selective targeting.[3] this compound was developed as a novel, potent, and orally active Hsp90 inhibitor with a distinct chemical scaffold.[3]

Discovery and Synthesis

Discovery

This compound was identified through a structure-based drug design and lead optimization program aimed at discovering novel Hsp90 inhibitors with improved pharmacological properties.[3] The design strategy focused on a 2-amino-1,3,5-triazine scaffold bearing a tricyclic moiety.[3] X-ray co-crystal structures of lead compounds with the N-terminal domain of Hsp90 guided the optimization of binding affinity, in vitro cell growth inhibitory activity, aqueous solubility, and metabolic stability.[3] This effort led to the identification of this compound as a candidate with a favorable preclinical profile.[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as described in the primary literature. While the detailed, step-by-step protocol is typically found in the supplementary materials of the publication, the general synthetic route involves the construction of the key 2-amino-6-(1H,3H-benzo[de]isochromen-6-yl)-1,3,5-triazine core. This is achieved through sequential nucleophilic substitution reactions on a cyanuric chloride starting material. The tricyclic benzo[de]isochromen moiety is prepared separately and coupled to the triazine core. The final steps involve modifications to introduce the amino and chloro substituents on the triazine ring and the side chain.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the ATPase activity of Hsp90.[4] Hsp90's chaperone function is dependent on the binding and hydrolysis of ATP. By competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound prevents the conformational changes necessary for client protein activation and stabilization.[3] This leads to the ubiquitin-mediated proteasomal degradation of Hsp90 client proteins, resulting in the disruption of multiple oncogenic signaling pathways and ultimately leading to cell cycle arrest and apoptosis.[5]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent activity against various cancer cell lines. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Line/Target | Reference |

| Kd (Hsp90α) | 0.48 nM | Cell-free assay | [4] |

| IC50 | 98 nM | HCT116 (Colorectal Carcinoma) | [4] |

| IC50 | 66 nM | NCI-N87 (Gastric Carcinoma) | [4] |

In Vivo Activity

The in vivo efficacy of this compound was evaluated in a human gastric cancer xenograft model.

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Value | Animal Model | Reference |

| Oral Bioavailability (F) | 44.0% | Mice | [3][6] |

| Tumor Growth Inhibition | Potent | NCI-N87 Xenograft in Mice | [3][6] |

| Dosage | 50 mg/kg (p.o.) | NCI-N87 Xenograft in Mice | [4] |

Experimental Protocols

Hsp90α Binding Assay (Surface Plasmon Resonance)

This assay measures the binding affinity of this compound to Hsp90α.

-

Immobilization: Biotinylated N-terminal Hsp90α (amino acids 9-236) is coupled to a streptavidin-coated sensor chip.[4]

-

Binding: Various concentrations of this compound in a running buffer (e.g., 50 mM Tris-based saline, pH 7.6, 0.005% Tween20, 1% DMSO) are flowed over the sensor chip surface.[4]

-

Detection: The binding events are detected by surface plasmon resonance, and the association and dissociation rate constants are used to calculate the dissociation constant (Kd).[4]

Cell Growth Inhibition Assay (CCK-8)

This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

-

Cell Seeding: HCT116 or NCI-N87 cells are seeded in 96-well plates and cultured according to the supplier's instructions.[4]

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 4 days at 37°C in a 5% CO2 incubator.[4]

-

Viability Assessment: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the absorbance at 450 nm is measured using a microplate reader.[4]

-

IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined by plotting the inhibition percentage against the drug concentration.[4]

In Vivo Antitumor Efficacy Study

This study evaluates the antitumor activity of this compound in a xenograft mouse model.

-

Tumor Implantation: Human cancer cells (e.g., NCI-N87) are subcutaneously implanted into immunodeficient mice.[4]

-

Drug Administration: Once tumors reach a palpable size, mice are treated orally with this compound (e.g., 50 mg/kg) or a vehicle control.[4]

-

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Visualizations

Signaling Pathway

References

- 1. Hsp90 and client protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen-6-yl)-1,3,5-triazines as novel Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. oncotarget.com [oncotarget.com]

- 6. medchemexpress.com [medchemexpress.com]

Investigating the Role of Hsp90 in Non-Small Cell Lung Cancer Using the Potent Inhibitor CH5138303: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are oncogenic drivers in non-small cell lung cancer (NSCLC).[1][2] These client proteins include key signaling molecules such as EGFR, ALK, MET, and BRAF, making Hsp90 an attractive therapeutic target.[3] Inhibition of Hsp90 leads to the ubiquitin-mediated proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1] CH5138303 is a potent, orally available Hsp90 inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines. This technical guide provides a comprehensive framework for investigating the role of Hsp90 in NSCLC using this compound, detailing experimental protocols and data presentation strategies.

Introduction to Hsp90 and this compound

Hsp90 is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding and stability of a diverse set of client proteins. In cancer cells, particularly in NSCLC, Hsp90 is often overexpressed and is crucial for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[2] These oncoproteins, or "client proteins," include mutated and overexpressed kinases that are central to the pathogenesis of various NSCLC subtypes.[3] Consequently, inhibiting Hsp90 function presents a promising therapeutic strategy to simultaneously target multiple oncogenic drivers.

This compound is a novel, orally active small molecule inhibitor of Hsp90. It exhibits high binding affinity to the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone function.[4][5] This inhibition leads to the degradation of Hsp90 client proteins and subsequent downstream effects on cancer cell viability and tumor growth.

Quantitative Data on this compound

While specific data for this compound in NSCLC cell lines is not yet widely published, its high potency has been demonstrated in other cancer types. This section summarizes the available quantitative data for this compound. Researchers can use the protocols outlined in this guide to generate similar data in relevant NSCLC cell lines.

| Parameter | Value | Cell Line/Assay | Source |

| Binding Affinity (Kd) | 0.48 nM | Hsp90α (Cell-free assay) | [5][6] |

| 0.52 nM | N-terminal Hsp90α | [4] | |

| IC50 (Cell Growth Inhibition) | 66 nM (0.066 µM) | NCI-N87 (Gastric Cancer) | [4][6][7] |

| 98 nM (0.098 µM) | HCT116 (Colorectal Cancer) | [4][6][7] | |

| In Vivo Efficacy | Tumor growth inhibition (TGI) of 136% | NCI-N87 Xenograft Model (50 mg/kg, oral) | [4][7] |

| Median Effective Dose (ED50) of 3.9 mg/kg | NCI-N87 Xenograft Model | [4] |

Signaling Pathways and Experimental Workflows

The inhibition of Hsp90 by this compound is expected to disrupt key signaling pathways that are frequently dysregulated in NSCLC. The following diagrams, generated using Graphviz, illustrate these pathways and a general workflow for investigating the effects of this compound.

Caption: Hsp90-mediated stabilization of client oncoproteins and its inhibition by this compound.

Caption: A generalized experimental workflow for evaluating this compound in NSCLC cell lines.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in NSCLC.

Cell Culture

-

Cell Lines: A panel of NSCLC cell lines with known driver mutations should be used. For example:

-

HCC827 or PC-9: EGFR exon 19 deletion

-

H3122 or H2228: EML4-ALK fusion

-

A549: KRAS mutation

-

H1975: EGFR L858R and T790M mutations

-

-

Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect the degradation of Hsp90 client proteins following treatment with this compound.

-

Procedure:

-

Plate NSCLC cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0, 50, 100, 200 nM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., EGFR, ALK, AKT, CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. A primary antibody against Hsp70 should also be included to detect the characteristic heat shock response.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Densitometry can be used to quantify the relative protein expression levels.

Immunoprecipitation

This method is used to confirm the interaction between Hsp90 and its client proteins and to demonstrate the disruption of this interaction by this compound.

-

Procedure:

-

Treat NSCLC cells with this compound or vehicle control for a specified time (e.g., 6 hours).

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-Hsp90 antibody or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against specific client proteins.

-

-

Data Analysis: Compare the amount of co-immunoprecipitated client protein in the this compound-treated sample versus the control to assess the disruption of the Hsp90-client protein interaction.

Conclusion

This technical guide provides a robust framework for elucidating the role of Hsp90 in NSCLC and evaluating the therapeutic potential of the Hsp90 inhibitor, this compound. By employing the detailed protocols for cell viability assays, western blotting, and immunoprecipitation, researchers can generate critical data on the efficacy and mechanism of action of this promising compound. The investigation of this compound in various NSCLC subtypes, characterized by different driver mutations, will be essential in identifying patient populations that are most likely to benefit from Hsp90-targeted therapy. The simultaneous targeting of multiple oncogenic pathways through Hsp90 inhibition represents a compelling strategy to overcome the challenges of targeted therapy resistance in NSCLC.

References

- 1. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat shock protein 90 inhibitors in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to CH5138303: A Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of CH5138303 (CAS Number: 959763-06-5), a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 represents a promising therapeutic strategy for the treatment of various malignancies. This document details the physicochemical properties of this compound, its mechanism of action, its effects on cancer cells, and detailed protocols for key in vitro and in vivo experiments.

Chemical and Physical Properties

This compound is a triazine derivative with the following chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 959763-06-5 | [1][2][3] |

| Molecular Formula | C₁₉H₁₈ClN₅O₂S | [1][2][3] |

| Molecular Weight | 415.9 g/mol | [1][2][3] |

| Formal Name | 4-[[4-amino-6-(5-chloro-1H,3H-naphtho[1,8-cd]pyran-6-yl)-1,3,5-triazin-2-yl]thio]-butanamide | [1] |

| Purity | ≥99% | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMSO: 83 mg/mL (199.56 mM) DMF: 33 mg/mL DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | [1][3] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by potently inhibiting the molecular chaperone Hsp90. It exhibits high binding affinity for the N-terminal ATP-binding pocket of Hsp90α with a dissociation constant (Kd) of 0.48 nM to 0.52 nM[1][2][4]. The binding of this compound to this pocket competitively inhibits the ATPase activity of Hsp90, which is essential for its chaperone function.

The inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of a wide array of "client" proteins. Many of these client proteins are critical components of signaling pathways that are often dysregulated in cancer, including receptor tyrosine kinases, signaling kinases, and transcription factors. The degradation of these oncoproteins disrupts multiple signaling cascades simultaneously, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

Biological Activity

In Vitro Activity

This compound demonstrates potent anti-proliferative activity against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HCT116 | Colorectal Carcinoma | 98 | [3] |

| NCI-N87 | Gastric Carcinoma | 66 | [3] |

This compound also exhibits high binding affinity to Hsp90α.

| Target | Assay | Kd (nM) | Reference |

| Hsp90α | Surface Plasmon Resonance | 0.48 - 0.52 | [1][2][4] |

In Vivo Activity

In a human gastric cancer xenograft model using NCI-N87 cells, orally administered this compound demonstrated potent antitumor efficacy.

| Animal Model | Dosage | Tumor Growth Inhibition | Median Effective Dose (ED₅₀) | Reference |

| Mice with NCI-N87 xenograft | 50 mg/kg, p.o. | 136% | 3.9 mg/kg | [2][4] |

This compound also displays high oral bioavailability in mice (F=44.0%)[2][4].

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes the methodology to determine the anti-proliferative activity of this compound against HCT116 and NCI-N87 cancer cell lines.

Materials:

-

HCT116 and NCI-N87 human cancer cell lines

-

McCoy's 5A Medium (for HCT116) and RPMI-1640 Medium (for NCI-N87)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Culture: Culture HCT116 cells in McCoy's 5A medium and NCI-N87 cells in RPMI-1640 medium, each supplemented with 10% FBS and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂[2][5][6]. Passage cells upon reaching 80-90% confluency.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the respective cell culture medium to achieve a range of final concentrations (e.g., up to 10 µM)[3].

-

Cell Seeding: Suspend the cultured cells in fresh medium and seed them into 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to adhere overnight, add the prepared this compound solutions at various concentrations to the wells. Include wells with medium and DMSO as vehicle controls.

-

Incubation: Incubate the plates for 4 days at 37°C in a 5% CO₂ incubator[3].

-

Viability Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a period as recommended by the manufacturer.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, using appropriate software (e.g., Microsoft Excel)[3].

Surface Plasmon Resonance (SPR) Assay

This protocol outlines the direct binding assay to determine the affinity of this compound to Hsp90α.

Materials:

-

Biacore instrument (e.g., Biacore 2000)[3]

-

Streptavidin-coated sensor chip

-

Biotinylated N-terminal Hsp90α (amino acids 9-236)

-

This compound

-

Running buffer: 50 mM Tris-based saline, pH 7.6, 0.005% Tween 20, 1% DMSO[3]

Procedure:

-

Ligand Immobilization: Couple biotinylated N-terminal Hsp90α to the streptavidin-coated sensor chip surface to a density of approximately 2000 Resonance Units (RU)[3].

-

Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

-

Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) at 25°C[3].

-

Data Acquisition: Monitor the binding events in real-time by recording the change in resonance units.

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants. Calculate the equilibrium dissociation constant (Kd) from these rates.

In Vivo Human Gastric Cancer Xenograft Model

This protocol details the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

References

- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 2. dovepress.com [dovepress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. 3D Cell Culture of Human Colon Cancer Cells (HCT116) on VitroGel® System | TheWell Bioscience [thewellbio.com]

- 5. A drug screening assay on cancer cells chronically adapted to acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encodeproject.org [encodeproject.org]

An In-depth Technical Guide to CH5138303: A Potent Hsp90 Inhibitor for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Heat shock protein 90 (Hsp90) inhibitor, CH5138303. It is intended for researchers, scientists, and drug development professionals interested in its procurement, mechanism of action, and application in preclinical research. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways to facilitate its effective use in a laboratory setting.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals. The following table summarizes the purchasing information from various vendors. Please note that pricing and availability are subject to change and it is recommended to visit the supplier's website for the most current information.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Contact Information |

| Selleck Chemicals | S7340 | ≥99% (HPLC) | 10mM (in 1mL DMSO), 5mg, 10mg, 50mg | Varies by quantity | --INVALID-LINK-- |

| MedChemExpress | HY-100555 | 99.04% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | $160 (1mg) - $2400 (50mg) | --INVALID-LINK-- |

| Cayman Chemical | 22417 | ≥99% | 1mg, 5mg | $117 (1mg), $404 (5mg) | --INVALID-LINK-- |

| APExBIO | B4571 | >98% | 10mM (in 1mL DMSO), 1mg, 5mg | $138 (1mg) - $479 (5mg) | --INVALID-LINK-- |

| AbMole BioScience | M4205 | >98% | 2mg, 5mg, 10mg | $110 (2mg) - $350 (10mg) | --INVALID-LINK-- |

| Glixx Laboratories | GLXC-15685 | >98% (HPLC) | Price on Application | Price on Application | --INVALID-LINK-- |

| Fisher Scientific | 50-252-1961 (Apexbio) | Not specified | 1mg | $140.76 | fishersci.com |

Core Technical Data

This compound is a potent, orally bioavailable inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.

Physicochemical Properties

| Property | Value |

| CAS Number | 959763-06-5 |

| Molecular Formula | C₁₉H₁₈ClN₅O₂S |

| Molecular Weight | 415.9 g/mol |

| Solubility | DMSO: ≥19.95 mg/mL |

Biological Activity

| Parameter | Value | Cell Line/System | Reference |

| Kd (Hsp90α) | 0.48 nM | Cell-free assay | [1][2] |

| IC₅₀ (HCT116) | 98 nM | Human colorectal carcinoma | [1] |

| IC₅₀ (NCI-N87) | 66 nM | Human gastric carcinoma | [1] |

| Oral Bioavailability (Mice) | 44% | In vivo | [3] |

| Tumor Growth Inhibition (NCI-N87 xenograft) | 136% (at 50 mg/kg) | In vivo | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the chaperone function of Hsp90. This leads to the proteasomal degradation of Hsp90 client proteins, many of which are key drivers of oncogenesis. The primary signaling pathways affected by this compound are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Hsp90 Inhibition Workflow

The following diagram illustrates the general mechanism of action of this compound.

Caption: General workflow of Hsp90 inhibition by this compound.

Downstream Signaling Pathways

Inhibition of Hsp90 by this compound leads to the degradation of key signaling proteins, thereby disrupting critical cancer survival pathways.

Caption: Key signaling pathways affected by this compound-mediated Hsp90 inhibition.

Experimental Protocols

The following are detailed protocols for key experiments commonly performed with this compound. These protocols are based on methodologies cited in the literature and should be adapted as necessary for specific experimental conditions.

In Vitro Cell Viability Assay (CCK-8)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.[1]

Materials:

-

Cancer cell lines (e.g., HCT116, NCI-N87)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of Hsp90 Client Proteins

This protocol details the procedure for assessing the effect of this compound on the protein levels of Hsp90 clients.[4][5][6]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., AKT, p-AKT, Raf-1, EGFR, HER2) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3][7]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., NCI-N87)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5-10 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 50 mg/kg, daily). The control group should receive the vehicle.

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a well-characterized and potent inhibitor of Hsp90 with demonstrated in vitro and in vivo anti-cancer activity. This guide provides essential information for its acquisition and application in a research setting. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for scientists investigating the therapeutic potential of Hsp90 inhibition. As with any experimental work, it is crucial to optimize these protocols for specific cell lines and experimental conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of CH5138303

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of its client proteins. This targeted degradation of oncoproteins simultaneously disrupts multiple critical signaling pathways, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, resulting in potent anti-proliferative and anti-tumor activity.

Mechanism of Action

This compound acts as a competitive inhibitor of ATP at the N-terminal domain of Hsp90. This inhibition prevents the conformational changes required for the proper folding and stabilization of Hsp90 client proteins. Consequently, these misfolded or unstable client proteins are targeted for degradation by the ubiquitin-proteasome system. Many of these client proteins are key drivers of oncogenesis, making Hsp90 an attractive target for cancer therapy.

Signaling Pathways Affected by this compound

The inhibition of Hsp90 by this compound leads to the degradation of a wide array of client proteins, thereby impacting multiple signaling cascades that are frequently dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Key components of this pathway, including the serine/threonine kinase AKT, are Hsp90 client proteins. Inhibition of Hsp90 by this compound is expected to lead to the degradation of AKT, thereby inhibiting downstream signaling and promoting apoptosis.

RAF/MEK/ERK Pathway

The RAF/MEK/ERK (or MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. The RAF family of serine/threonine kinases, particularly C-RAF, are well-characterized Hsp90 client proteins. By inducing the degradation of RAF, this compound can effectively block this signaling pathway, leading to cell cycle arrest and inhibition of tumor growth.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Binding Affinity and Anti-proliferative Activity

| Parameter | Target | Value | Cell Line(s) | Reference |

| Binding Affinity (Kd) | Hsp90α | 0.48 nM - 0.52 nM | Cell-free | [1][2] |

| IC50 | Cell Proliferation | 98 nM | HCT116 (Colorectal Cancer) | [1] |

| IC50 | Cell Proliferation | 66 nM | NCI-N87 (Gastric Cancer) | [1] |

Table 2: In Vivo Anti-tumor Efficacy

| Animal Model | Tumor Type | Dosage and Administration | Efficacy Endpoint | Result | Reference |

| Mice | Human NCI-N87 Gastric Cancer Xenograft | 50 mg/kg, p.o. | Tumor Growth Inhibition | Potent anti-tumor efficacy | [1] |

Detailed Experimental Protocols

In Vitro Hsp90α Binding Assay (Surface Plasmon Resonance)

-

Objective: To determine the binding affinity (Kd) of this compound to Hsp90α.

-

Instrumentation: Biacore2000.

-

Method:

-

Biotinylated N-terminal Hsp90α (amino acids 9-236) is coupled to a streptavidin-coated sensor chip to a density of approximately 2000 resonance units (RU).

-

Measurements are performed at 25°C with a flow rate of 30 μL/min.

-

The running buffer consists of 50 mM Tris-based saline (pH 7.6), 0.005% Tween20, and 1% DMSO.

-

Various concentrations of this compound are flowed over the sensor chip, and the association and dissociation rates are measured to calculate the Kd value.[1]

-

In Vitro Cell Proliferation Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Cell Lines: HCT116 (colorectal cancer) and NCI-N87 (gastric cancer).

-

Method:

-

Cells are cultured according to the supplier's instructions.

-

Cells are suspended in medium and seeded into 96-well plates.

-

Solutions containing various concentrations of this compound (up to ~10 μM) are added to the wells.

-

The cells are incubated for 4 days at 37°C in a 5% CO2 atmosphere.

-

After the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Absorbance at 450 nm is measured using a microplate reader.

-

Antiproliferative activity is calculated using the formula: (1 - T/C) x 100%, where T is the absorbance of drug-treated cells and C is the absorbance of untreated control cells.

-

The IC50 values are calculated from the dose-response curves.[1]

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Mice with human NCI-N87 gastric cancer xenografts.

-

Method:

-

Human NCI-N87 gastric cancer cells are implanted into mice to establish tumors.

-

Once tumors reach a specified size, mice are randomized into treatment and control groups.

-

This compound is administered orally (p.o.) at a dose of 50 mg/kg.

-

Tumor growth is monitored over time and compared between the treated and control groups to assess anti-tumor efficacy.[1]

-

Conclusion

This compound demonstrates a compelling pharmacodynamic profile as a potent and selective Hsp90 inhibitor. Its ability to disrupt key oncogenic signaling pathways through the degradation of Hsp90 client proteins translates to significant anti-proliferative activity in vitro and anti-tumor efficacy in vivo. The detailed methodologies provided herein offer a framework for the continued investigation and development of this and other Hsp90-targeting therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for CH5138303 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival. By inhibiting HSP90, this compound disrupts the function of these client proteins, leading to their degradation and subsequently inducing anti-proliferative and pro-apoptotic effects in cancer cells. These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines.

Mechanism of Action

This compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone activity. This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins, thereby blocking multiple signaling pathways critical for tumor cell survival and proliferation.

References

Application Notes and Protocols for CH5138303 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic pathways simultaneously. These application notes provide a comprehensive overview of the use of this compound in in vivo mouse models, including recommended dosages, administration protocols, and relevant signaling pathways.

Mechanism of Action: Hsp90 Inhibition

Hsp90 plays a crucial role in the maturation and stabilization of numerous proteins that are often mutated or overexpressed in cancer cells, contributing to the hallmarks of cancer.[3] Inhibition of Hsp90 by this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[4][5] This results in the simultaneous blockade of multiple signaling pathways essential for tumor growth and survival.

Key Hsp90 client proteins involved in cancer include:

-

Receptor Tyrosine Kinases: EGFR, HER2, c-MET

-

Signaling Intermediates: RAF-1, AKT

-

Transcription Factors: HIF-1α

-

Cell Cycle Regulators: CDK4/6

The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound in a mouse xenograft model.

| Mouse Model | Tumor Type | Dosage and Administration | Treatment Duration | Outcome | Reference |

| SCID Mice | NCI-N87 Gastric Cancer Xenograft | 50 mg/kg, oral gavage (p.o.), once daily | 11 days | Tumor Growth Inhibition (TGI) of 136% without significant body weight loss. | [2] |

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Deionized water (ddH₂O) or saline, sterile

-

Sterile microcentrifuge tubes and syringes

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 83 mg/mL.

-

For a 1 mL working solution, sequentially add the following components, ensuring the solution is clear after each addition:

-

50 µL of this compound DMSO stock solution

-

400 µL of PEG300. Mix thoroughly.

-

50 µL of Tween 80. Mix thoroughly.

-

500 µL of ddH₂O or saline. Mix thoroughly.

-

-

The final concentration of the vehicle is 5% DMSO, 40% PEG300, 5% Tween 80, and 45% aqueous solution.

-

It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Animal Model:

-

Immunocompromised mice (e.g., SCID or nu/nu mice), 6-8 weeks old.

Tumor Cell Line:

-

NCI-N87 human gastric cancer cells.

Protocol:

-

Cell Culture: Culture NCI-N87 cells in appropriate media and conditions as recommended by the supplier.

-

Tumor Implantation:

-

Harvest cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an equal volume of Matrigel to enhance tumor take rate.

-

Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally via gavage at the desired dose (e.g., 50 mg/kg) once daily.

-

The control group should receive the vehicle solution at the same volume and schedule.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health and behavior of the animals daily.

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration (e.g., 11 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Safety and Toxicology Considerations

In the reported study using a 50 mg/kg oral dose of this compound daily for 11 days in SCID mice, no significant loss of body weight was observed, suggesting good tolerability at this dose and schedule.[2] However, for any new study, it is crucial to perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in the specific mouse strain and cancer model being used.

Parameters to Monitor for Toxicity:

-

Body weight changes

-

Clinical signs of distress (e.g., changes in posture, activity, grooming)

-

Food and water consumption

-

Complete blood count (CBC) and serum chemistry at study endpoint

-

Histopathological analysis of major organs

Conclusion

This compound is a promising Hsp90 inhibitor with demonstrated in vivo anti-tumor activity in a gastric cancer xenograft model. The provided protocols and data serve as a valuable resource for researchers planning to evaluate this compound in preclinical mouse models. Adherence to detailed experimental design and careful monitoring of animal welfare are essential for obtaining robust and reproducible results.

References

Application Note: Preparation of CH5138303 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

CH5138303 is a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (Hsp90) with a high binding affinity for the N-terminal domain of Hsp90α.[1][2][3] It has demonstrated significant anti-proliferative activity in various cancer cell lines, making it a valuable compound for cancer research and drug development.[1][3][4] Accurate and consistent preparation of a stock solution is the first critical step for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The following table summarizes the solubility and storage conditions for this compound.

| Parameter | Value | Source(s) |

| Solubility | ||

| In Dimethyl Sulfoxide (DMSO) | Up to 83 mg/mL (199.56 mM) | [4][5] |

| In Dimethylformamide (DMF) | 33 mg/mL | [2] |

| In Water | Insoluble | [4][5] |

| In Ethanol | Insoluble | [4][5] |

| Storage of Powder | ||

| At -20°C | 3 years | [3][4][5] |

| Storage of Stock Solution | ||

| In solvent at -80°C | Up to 1 year | [4] |

| In solvent at -20°C | 1 month | [1][3][4] |

Note: The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce the solubility of the compound.[4][5] To ensure solution stability and compound integrity, it is crucial to aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.[1][4]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (Molecular Weight: 415.9 g/mol )[4]

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[4]

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

Procedure:

-

Pre-calculation:

-

To prepare a 10 mM stock solution, you will need 4.159 mg of this compound per 1 mL of DMSO.

-

Calculate the required amount of this compound and DMSO based on the desired final volume of the stock solution. For example, for 2 mL of a 10 mM stock, weigh out 8.318 mg of this compound.

-

-

Weighing the Compound:

-

Tare the analytical balance with a clean weighing vessel (e.g., a microcentrifuge tube).

-

Carefully weigh the calculated amount of this compound powder and record the exact weight.

-

-

Dissolution:

-

Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder.

-

Close the tube securely and vortex the solution for several minutes until the solid is completely dissolved.[6]

-

Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate the process.[6]

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.[4][7]

-

Clearly label each vial with the compound name, concentration, solvent, and preparation date.

-

For long-term storage (up to one year), store the aliquots at -80°C.[4] For short-term storage (up to one month), -20°C is sufficient.[1][3][4]

-

Visualized Workflow and Signaling Pathway